molecular formula C11H11Cl2N3 B2745708 2-(3,4-dichlorophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1356744-23-4

2-(3,4-dichlorophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine

Cat. No. B2745708
M. Wt: 256.13
InChI Key: YMVIUNFRTOYGMF-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Synthesis and Fluorescent Properties

A study on the synthesis and characterization of 1,3,5-triaryl-2-pyrazolines, closely related to the compound of interest, revealed that these compounds exhibit fluorescence properties when irradiated with ultraviolet radiation. This makes them potential candidates for applications in fluorescent materials and optical devices. The study provided insights into the fluorescent behavior of these compounds, analyzed through UV-Vis and emission spectroscopy at room temperature (Hasan, Abbas, & Akhtar, 2011).

Spectroscopic and Structural Investigations

Another study focused on the synthesis and characterization of Schiff base ligands derived from 4-[(1E)-(3,4-dimethoxyphenyl)methylene]amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and its structural analogs. These investigations involved comprehensive elemental analysis, UV-Vis, FT-IR, 1H, and 13C NMR spectroscopy, and X-ray crystallography, emphasizing the significance of structural and spectroscopic analysis in understanding the chemical and physical properties of such compounds (Hayvalı, Unver, & Svoboda, 2010).

Optoelectronic Properties and Bioactivity

Research into the synthesis, crystal structure, characterization, and computational study of imine derivatives, including those structurally similar to the compound , sheds light on their optoelectronic properties and bioactivity. These compounds were analyzed for potential inhibition properties against crucial proteins of SARS-CoV-2, demonstrating the relevance of such chemical entities in the context of medicinal chemistry and drug design. The combined experimental and computational approach provided a holistic view of the molecular structure, optoelectronic properties, and potential therapeutic applications of these compounds (Ashfaq et al., 2022).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and modifications to improve its properties.


properties

IUPAC Name

2-(3,4-dichlorophenyl)-4,5-dimethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3/c1-6-7(2)15-16(11(6)14)8-3-4-9(12)10(13)5-8/h3-5H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBWFXJNJORWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine

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